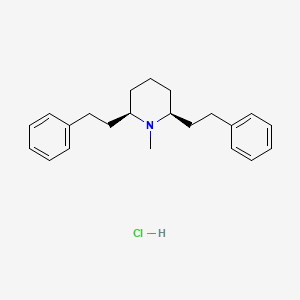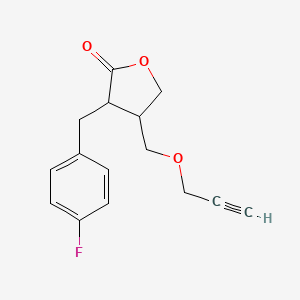
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorobenzyl group and a propynyloxymethyl group in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furanone core: This can be achieved through the cyclization of a suitable precursor, such as a γ-hydroxy acid or ester, under acidic or basic conditions.
Introduction of the p-fluorobenzyl group: This step involves the alkylation of the furanone core with a p-fluorobenzyl halide (e.g., p-fluorobenzyl bromide) in the presence of a base like potassium carbonate.
Attachment of the propynyloxymethyl group: This can be accomplished through a nucleophilic substitution reaction, where the furanone derivative is reacted with propargyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyloxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the furanone ring or the propynyloxymethyl group can yield various reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium amide.
Major Products:
Oxidation: Formation of p-fluorobenzyl aldehyde or p-fluorobenzoic acid derivatives.
Reduction: Formation of dihydro derivatives or alcohols.
Substitution: Formation of substituted fluorobenzyl derivatives.
科学的研究の応用
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly due to its unique structural features.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or coatings.
Biological Studies: Examination of its biological activity and potential as a bioactive compound.
作用機序
The mechanism of action of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance binding affinity and specificity, while the propynyloxymethyl group may influence the compound’s reactivity and stability.
類似化合物との比較
Dihydro-3-(p-chlorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a chlorine atom instead of fluorine.
Dihydro-3-(p-methylbenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a methyl group instead of fluorine.
Dihydro-3-(p-bromobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorobenzyl group in dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its analogs with different substituents.
特性
CAS番号 |
27850-30-2 |
|---|---|
分子式 |
C15H15FO3 |
分子量 |
262.28 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-4-(prop-2-ynoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C15H15FO3/c1-2-7-18-9-12-10-19-15(17)14(12)8-11-3-5-13(16)6-4-11/h1,3-6,12,14H,7-10H2 |
InChIキー |
ZDZYVGFZODKQCD-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC1COC(=O)C1CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
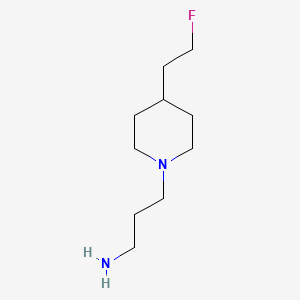


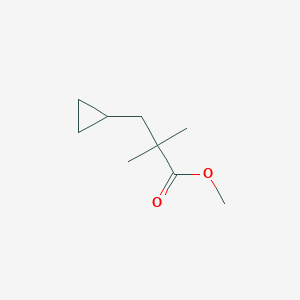
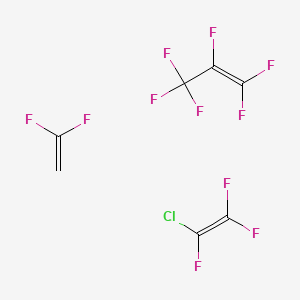
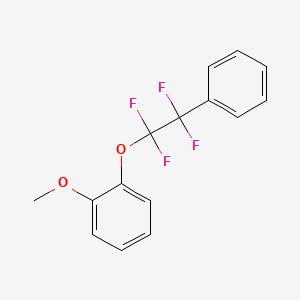
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
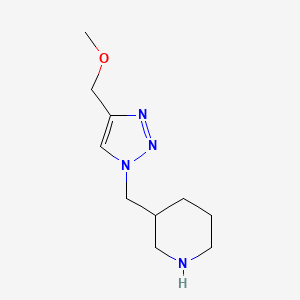
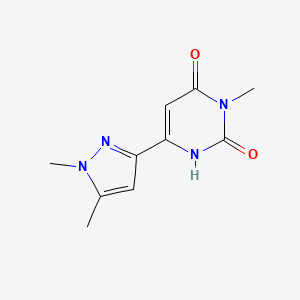
![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)
![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
